Arg-Lys-Arg-Ala-Arg-Lys-Glu

Descripción general

Descripción

The peptide “Arg-Lys-Arg-Ala-Arg-Lys-Glu” is a sequence of seven amino acids. Each amino acid in the sequence is represented by a three-letter abbreviation: Arg (Arginine), Lys (Lysine), Ala (Alanine), and Glu (Glutamic Acid). These are all standard amino acids that play various roles in biological processes .

Chemical Reactions Analysis

Peptides can participate in various chemical reactions, often facilitated by enzymes. For example, peptide bonds can be formed or broken, and side chains can be modified. The specific chemical reactions that this peptide might undergo would depend on its environment and the presence of other molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are influenced by its amino acid sequence. For example, the peptide’s charge, hydrophobicity, and ability to form hydrogen bonds can affect its solubility, stability, and interactions with other molecules. According to PubChem, the molecular weight of a similar peptide “Lys-Arg-Ala” is 373.45 g/mol .

Aplicaciones Científicas De Investigación

Regulación de la Fosforilación y Desfosforilación

El compuesto “Arg-Lys-Arg-Ala-Arg-Lys-Glu”, conocido como un péptido inhibidor de PKG, se usa para controlar la actividad biológica de PKG (proteína quinasa dependiente de cGMP). Se utiliza principalmente en aplicaciones que involucran la regulación de los procesos de fosforilación y desfosforilación, los cuales son críticos para diversas funciones celulares .

Angiogénesis Vascular

La inhibición de PKG puede influir en la angiogénesis vascular, que es la formación de nuevos vasos sanguíneos a partir de otros preexistentes. Este proceso es vital para la cicatrización de heridas y la restauración del flujo sanguíneo a los tejidos después de una lesión o durante estados de enfermedad .

Función del Músculo Liso

El efecto inhibitorio del péptido sobre PKG-I en los órganos del músculo liso puede reducir la vasorrelajación, que es la relajación de las paredes de los vasos sanguíneos. Esto tiene implicaciones para el control de la presión arterial y el tratamiento de las afecciones cardiovasculares relacionadas .

Motilidad Gastrointestinal

La inhibición de PKG-II en el intestino puede retrasar la motilidad intestinal, lo que podría proporcionar un enfoque terapéutico para ciertos trastornos gastrointestinales, como el síndrome del intestino irritable o el estreñimiento crónico .

Prevención de la Diarrea

Al inhibir PKG-II en el intestino, el péptido puede prevenir la diarrea inducida por toxinas, ofreciendo un posible tratamiento para esta afección que a menudo es causada por infecciones bacterianas .

Desarrollo Óseo

PKG-II también está involucrado en el desarrollo óseo, lo que sugiere que el inhibidor podría tener aplicaciones en el estudio del crecimiento y desarrollo óseo o en el tratamiento de enfermedades relacionadas con los huesos .

Investigación del Cáncer

En varias células cancerosas, la inhibición de PKG suprime la proliferación y puede influir en la apoptosis, que es el proceso de muerte celular programada. Esto indica posibles aplicaciones en la investigación del cáncer para comprender el crecimiento tumoral y desarrollar terapias contra el cáncer .

Safety and Hazards

Like any chemical substance, peptides can pose safety hazards depending on their properties and how they are handled. For example, dust formation should be avoided, and personal protective equipment should be used when handling peptides. Contact with skin and eyes should be avoided, and adequate ventilation should be ensured .

Mecanismo De Acción

Target of Action

The primary target of the PKG inhibitor peptide, also known as “Arg-Lys-Arg-Ala-Arg-Lys-Glu”, is the cGMP-dependent protein kinase (PKG) . PKG is part of the protein kinase enzyme family, which plays a pivotal role in almost every aspect of cellular function, including cellular metabolism, division, proliferation, transcription, movement, and survival . PKG is widely distributed in various systems and tissues throughout the body and is highly related to the pathogenesis and progression of various kinds of diseases .

Mode of Action

The PKG inhibitor peptide is an ATP-competitive inhibitor of PKG . It works by binding to the ATP binding site of the PKG enzyme, preventing ATP from binding and thus inhibiting the enzyme’s activity . This peptide is a potent, heat-stable, and specific inhibitor of PKG .

Biochemical Pathways

PKG functions by phosphorylating proteins, which is balanced with dephosphorylation by phosphoprotein phosphatases, making phosphorylation-dephosphorylation an effective regulatory process . The inhibition of PKG by the PKG inhibitor peptide can block PKG-mediated phosphorylase activation , affecting the balance of this process and thus influencing the biochemical pathways in which PKG is involved.

Pharmacokinetics

For instance, it has been shown that the peptide selectively inhibited PKG Iα and Iβ at a concentration of 2 nM with an IC50 of 8 nM .

Result of Action

The inhibition of PKG by the PKG inhibitor peptide can result in various molecular and cellular effects. For instance, it has been demonstrated that the peptide can block PKG-mediated phosphorylase activation . This can influence various cellular functions, including cellular metabolism, division, proliferation, transcription, movement, and survival .

Action Environment

The action, efficacy, and stability of the PKG inhibitor peptide can be influenced by various environmental factors. For example, the peptide’s inhibitory effects on PKG can vary depending on the cellular environment . It’s also important to note that the peptide’s effects can be influenced by its concentration .

Análisis Bioquímico

Biochemical Properties

Arg-Lys-Arg-Ala-Arg-Lys-Glu: plays a crucial role in biochemical reactions by acting as a competitive inhibitor of PKG. It interacts with the catalytic subunit of PKG, preventing the phosphorylation of synthetic peptide substrates . The peptide has a Ki value of 86 µM for PKG, indicating its binding affinity . Additionally, it competitively inhibits the phosphorylation of peptides and histones by the catalytic subunit of cyclic AMP-dependent protein kinase (PKA), with a Ki value of 550 µM . This interaction highlights the peptide’s selectivity and effectiveness in inhibiting PKG over PKA.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. By inhibiting PKG, the peptide influences cell signaling pathways, gene expression, and cellular metabolism. In smooth muscle cells, PKG promotes the opening of calcium-activated potassium channels, leading to cell hyperpolarization and relaxation . The inhibition of PKG by this peptide can therefore affect these processes, potentially altering muscle contraction and relaxation dynamics. Additionally, PKG inhibition can impact the activity of phospholipase C, reducing the liberation of stored calcium ions .

Molecular Mechanism

The molecular mechanism of This compound involves its competitive inhibition of PKG. The peptide binds to the active site of PKG, preventing the phosphorylation of downstream substrates . This inhibition is achieved through the peptide’s structural similarity to the natural substrate, allowing it to compete effectively for the binding site . The inhibition of PKG leads to reduced phosphorylation of target proteins, thereby modulating various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability and degradation of the peptide are critical factors influencing its long-term effects on cellular function. Studies have shown that PKG inhibitors, including this peptide, can exhibit varying degrees of stability and effectiveness depending on the experimental conditions . Long-term exposure to the peptide may lead to sustained inhibition of PKG activity, affecting cellular processes such as muscle contraction and gene expression .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the peptide effectively inhibits PKG activity, leading to changes in cellular signaling and function . At higher doses, the peptide may exhibit toxic or adverse effects, potentially disrupting normal cellular processes . Studies have shown that the peptide can protect photoreceptors and retinal ganglion cells in animal models of retinal degeneration, highlighting its therapeutic potential at appropriate dosages .

Metabolic Pathways

This compound: is involved in metabolic pathways regulated by PKG. PKG plays a central role in the nitric oxide/cyclic guanosine monophosphate (cGMP) signaling pathway, which regulates various biological functions such as smooth muscle contraction and cardiac function . By inhibiting PKG, the peptide can modulate these pathways, affecting metabolic flux and metabolite levels . The peptide’s interaction with PKG highlights its potential to influence key metabolic processes.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are essential for its function. The peptide is likely transported through cellular membranes and distributed to specific compartments where PKG is active . The interaction with transporters or binding proteins may facilitate its localization and accumulation in target tissues . Understanding the peptide’s transport and distribution mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. PKG is localized in various cellular compartments, including the cytosol and membrane-bound regions . The peptide’s ability to inhibit PKG in these compartments can influence its overall effectiveness. Additionally, targeting signals or post-translational modifications may direct the peptide to specific organelles, enhancing its inhibitory effects .

Propiedades

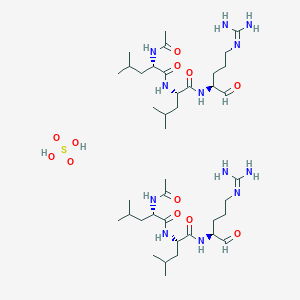

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKSKNTVYYVIMZ-DUJSLOSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

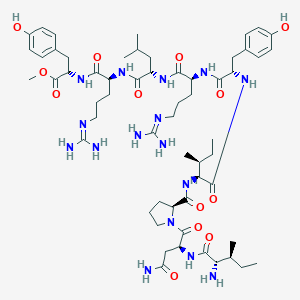

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74N18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82801-73-8 | |

| Record name | Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082801738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

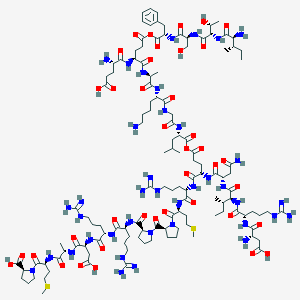

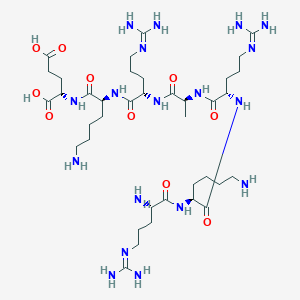

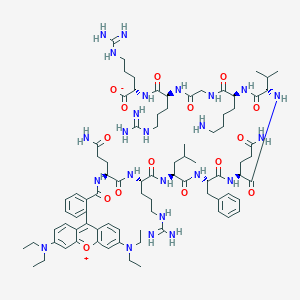

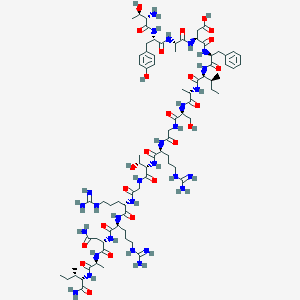

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

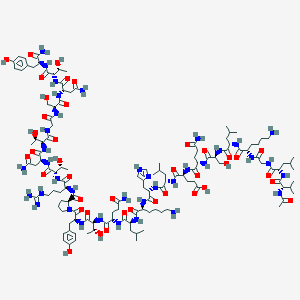

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)

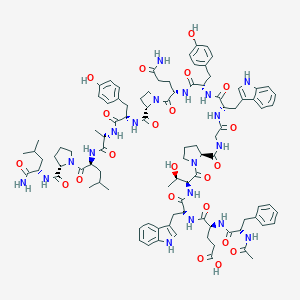

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)